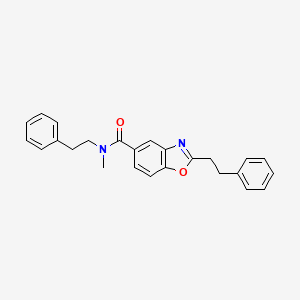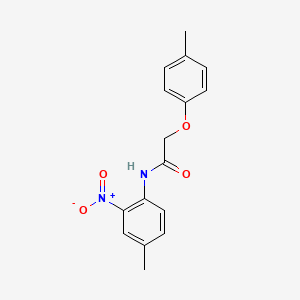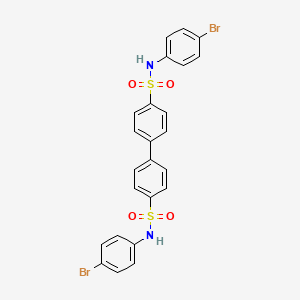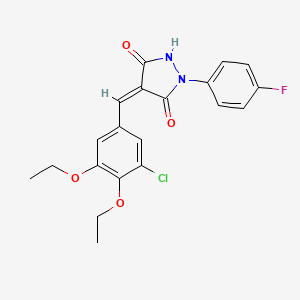![molecular formula C24H14BrClN2O3 B5182287 5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential as a therapeutic agent for various types of cancer.
Wirkmechanismus
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide is a selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It inhibits the expression of genes that are involved in cell cycle progression, DNA replication, and cell survival. In addition, this compound has been shown to induce DNA damage and activate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide in lab experiments is its specificity for BET proteins, which minimizes off-target effects. In addition, this compound has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide. One potential application is in combination with other anticancer agents, which may enhance its efficacy. In addition, the development of more potent and selective BET inhibitors may improve the therapeutic potential of this compound. Finally, the study of this compound in animal models of cancer may provide valuable insights into its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide involves several steps, including the preparation of the benzoxazole intermediate, which is then coupled with the naphthylamine moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrClN2O3/c25-19-6-2-3-15-16(19)4-1-5-17(15)23(30)27-14-8-9-18(21(29)12-14)24-28-20-11-13(26)7-10-22(20)31-24/h1-12,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWQONSNAXVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC(=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)



![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

